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Compound of Interest

Compound Name: Inflexin

Cat. No.: B1251215

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, safety, and immunogenicity of the
originator infliximab (Remicade®) and its biosimilars. The information presented is collated
from a range of pivotal clinical trials and systematic reviews, with a focus on quantitative data
and detailed experimental methodologies to support researchers and drug development
professionals in their understanding and evaluation of these biologic therapies.

Executive Summary

Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-0), is a
cornerstone in the treatment of several autoimmune diseases. The advent of infliximab
biosimilars has introduced cost-effective alternatives to the originator product. Extensive clinical
data from randomized controlled trials and real-world evidence have demonstrated that
approved infliximab biosimilars exhibit a highly similar efficacy, safety, and immunogenicity
profile to the originator infliximab across a range of indications, including rheumatoid arthritis
(RA), inflammatory bowel disease (IBD), and psoriasis. This guide delves into the key
comparative data and the experimental protocols that underpin these conclusions.

Mechanism of Action: Targeting the TNF-a Signaling
Pathway
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Infliximab and its biosimilars exert their therapeutic effect by neutralizing the biological activity
of TNF-q, a key pro-inflammatory cytokine. By binding to both soluble and transmembrane
forms of TNF-q, infliximab prevents its interaction with its receptors (TNFR1 and TNFR2),

thereby inhibiting downstream signaling pathways that lead to inflammation, cell proliferation,
and apoptosis.[1][2]
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Caption: TNF-a signaling pathway and inhibition by Infliximab.
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Comparative Efficacy Data

The following tables summarize key efficacy data from pivotal clinical trials comparing

originator infliximab with its biosimilars in rheumatoid arthritis, inflammatory bowel disease, and

psoriasis.

ble 1: Eff in RI id Arthritis (RA)

. ACR20 ACR50 ACR70 L

Treatmen  Primary Citation(s
Study . Respons Respons Respons

t Arms Endpoint

e e
PLANETR CT-P13 + ACR20 at Not
60.9% 35.1% [31[41[5]

A MTX Week 30 Reported
Infliximab + Not

58.6% 34.2% [31[4]1[5]
MTX Reported
Meta- Biosimilar OR 3.31vs Similarto Similar to

: ACR20 - - (6]

analysis + MTX MTX alone  Originator Originator
Infliximab + OR 3.15vs  Similar to Similar to 6]
MTX MTX alone  Originator Originator

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. MTX:
Methotrexate. OR: Odds Ratio.

Table 2: Efficacy in Inflammatory Bowel Disease (IBD)
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Study / . Treatment Key o
. Disease . Result Citation(s)
Analysis Arms Endpoint(s)
Switch to CT- )
Disease
NOR- CD, UC, SpA, P13vs. _ 30% vs. 26%
] worsening at o [71[8]
SWITCH RA, PsA, Ps continued (Not inferior)
o 52 weeks
Infliximab
Clinical
Real-world Crohn's Biosimilar Response/Re  84.2%/58% & O1[10]
cohort Disease (CD) Infliximab mission at 68.4%/52.6%
Wk 14 & 52
Originator 79.4%/46% &
. [91[10]
Infliximab 57.1%/43%
Clinical
] o 81.2%/56.2%
Real-world Ulcerative Biosimilar Response/Re
iy - . & [91[10]
cohort Colitis (UC) Infliximab mission at
68.7%/62.5%
Wk 14 & 52
Originator 72%/64.1% &
iy [91[10]
Infliximab 66.7%/56.4%
) Switchto CT-  Sustained High rates of
Systematic o
) IBD P13 from clinical durable [11]
Review .
Infliximab response response

CD: Crohn's Disease. UC: Ulcerative Colitis. SpA: Spondyloarthritis. RA: Rheumatoid Arthritis.
PsA: Psoriatic Arthritis. Ps: Psoriasis.

Table 3: Efficacy in Psoriasis (Ps)

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://pubmed.ncbi.nlm.nih.gov/28502609/
https://acrabstracts.org/abstract/biosimilar-infliximab-ct-p13-is-not-inferior-to-originator-infliximab-results-from-a-52-week-randomized-switch-trial-in-norway/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9802037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10389140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9802037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10389140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9802037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10389140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9802037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10389140/
https://ti.ubc.ca/wordpress/wp-content/uploads/2019/11/letter123-appendix.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Study / Treatment Key o
. . Result Citation(s)
Analysis Arms Endpoint(s)
Biosimilar PASI 75 at Week
Real-world data o 84.62% [12]
Infliximab 46
PASI 90 at Week
54.95% [12]
46
EXPRESS trial o PASI 75 at Week
o Infliximab 61% [12]
(Originator) 50
PASI 90 at Week
45% [12]
50
Switch to o No significant
) ) ) Clinical S
Review Article Remsima® (CT- change in clinical  [13][14]
Response
P13) response

PASI 75/90: Psoriasis Area and Severity Index 75%/90% improvement from baseline.

Comparative Safety and Immunogenicity

Across numerous studies, the safety and immunogenicity profiles of infliximab biosimilars have
been found to be comparable to the originator product.

Table 4: Safety and Immunogenicity Overview

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7385065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7385065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7385065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7385065/
https://www.igibdscores.it/en/info-mayo-partial.php
https://globalrph.com/medcalcs/mayo-score-for-assessment-of-ulcerative-colitis-updated/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Adverse . Anti-Drug
Treatment Serious . . o
Study Events Antibodies Citation(s)
Arms AEs
(AEs) (ADAS)
Switch to CT-
NOR- P13 vs.
_ 68% vs. 70% 9% vs. 10% 13% vs. 11%  [7]
SWITCH continued
Infliximab
Similar 48.4% vs.
CT-P13 vs. o Similar
PLANETRA o incidence and 48.2% at [15][16]
Infliximab incidence
type Week 30
27.4% vs.
CT-P13 vs. 64.8% vs. -
PLANETAS o Not specified 22.5% at [17][18]
Infliximab 63.9%
Week 30
) o Similar risk of Similar
Systematic Infliximab vs. a . .
) L AEs and Not specified immunogenici  [11]
Review Biosimilars i ) i
infections ty profile

Experimental Protocols

Detailed methodologies from key comparative trials are outlined below to provide context for

the presented data.

The NOR-SWITCH Study

» Study Design: A 52-week, randomized, double-blind, non-inferiority trial.[7][8] An open-label

extension study followed patients for an additional 26 weeks.[19][20]

o Patient Population: Adult patients with Crohn's disease, ulcerative colitis, spondyloarthritis,

rheumatoid arthritis, psoriatic arthritis, or chronic plague psoriasis who were on stable

treatment with originator infliximab for at least 6 months.[7][21]

 Intervention: Patients were randomized 1:1 to either continue treatment with originator

infliximab or switch to the biosimilar CT-P13, with the dosing regimen remaining unchanged.

[7]
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e Primary Endpoint: Disease worsening during the 52-week follow-up, defined by disease-
specific composite measures and a consensus between the investigator and patient leading
to a major change in treatment. The non-inferiority margin was set at 15%.[7][8]

o Key Assessments:

o Crohn's Disease: Harvey-Bradshaw Index (HBI).[19] The HBI assesses general well-
being, abdominal pain, number of liquid stools, presence of an abdominal mass, and
complications. A score of <5 indicates remission.[1][22][23][24]

o Ulcerative Colitis: Partial Mayo Score (PMS).[19] The PMS includes stool frequency, rectal
bleeding, and a physician's global assessment. A total score of 0-1 suggests remission.[9]
[13][14]

o Rheumatoid Arthritis: Disease Activity Score 28 (DAS28).[19]

o Psoriasis: Psoriasis Area and Severity Index (PASI).[19] The PASI evaluates erythema,
induration, and scaling across four body regions. A PASI 75 indicates a 75% reduction
from the baseline score.[10][25][26][27][28]

e Immunogenicity Assessment: Anti-drug antibodies were measured at baseline and
throughout the study.

The PLANETRA Study

» Study Design: A Phase lll, randomized, double-blind, parallel-group study.[4][5][15]

» Patient Population: Patients with active rheumatoid arthritis despite treatment with
methotrexate (MTX).[4][29]

« Intervention: Patients were randomized to receive either 3 mg/kg of CT-P13 or originator
infliximab, in combination with MTX and folic acid, via intravenous infusion at weeks 0, 2,
and 6, and then every 8 weeks up to week 54.[15][16]

e Primary Endpoint: The American College of Rheumatology 20% (ACR20) response at week
30. Therapeutic equivalence was concluded if the 95% confidence interval for the treatment
difference was within £15%.[4][16]
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« Key Assessments:

o ACR Response Criteria: An ACR20 response is defined as at least a 20% improvement in
tender and swollen joint counts, as well as a 20% improvement in at least three of the
following five criteria: patient's global assessment of disease activity, physician's global
assessment of disease activity, patient's assessment of pain, Health Assessment
Questionnaire (HAQ), and C-reactive protein (CRP) or erythrocyte sedimentation rate
(ESR).[3][30][31][32][33]

Immunogenicity Assessment: Anti-drug antibodies were measured using an
electrochemiluminescent immunoassay.[15]

The PLANETAS Study

Study Design: A Phase |, randomized, double-blind, parallel-group study, with a subsequent
open-label extension.[17][34]

Patient Population: Patients with active ankylosing spondylitis.[17]

Intervention: Patients were randomized to receive 5 mg/kg of either CT-P13 or originator
infliximab.[17] In the extension study, all patients received open-label CT-P13.[34][35]

Primary Endpoints: Area under the concentration-time curve (AUC) and maximum steady-
state serum concentration (Cmax,ss) between weeks 22 and 30 to establish
pharmacokinetic equivalence.[17]

Key Efficacy Assessments: Assessment in Ankylosing Spondylitis (ASAS) 20% and 40%
improvement criteria (ASAS20 and ASAS40).[17]

Immunogenicity Assessment: Anti-drug antibodies were measured using an
electrochemiluminescent method.[34]

Anti-Drug Antibody (ADA) Assays

The detection of ADAs is a critical component in evaluating the immunogenicity of biologic

drugs. Various immunoassay methods are employed in clinical studies:
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e Enzyme-Linked Immunosorbent Assay (ELISA): Acommonly used method for detecting
ADAs.[6][36]

e Radioimmunoassay (RIA): Another frequently utilized technique for ADA detection.[6][36]

e Drug-Tolerant Assays: Newer methods, such as the Precipitation and Acid Dissociation
(PandA) method, are designed to detect ADAs even in the presence of circulating drug,
which can interfere with conventional assays.[12]

o Neutralizing Antibody (NAb) Bioassays: These assays, like the iLite™ infliximab NAb
bioassay, specifically measure antibodies that inhibit the biological activity of the drug.[12]

The incidence of ADAs can vary depending on the assay used and the patient population.[6]
[36]

Conclusion

The comprehensive body of evidence from rigorous clinical trials and real-world studies
indicates that infliximab biosimilars are comparable to the originator product in terms of
efficacy, safety, and immunogenicity. For researchers and drug development professionals, this
extensive dataset provides a solid foundation for understanding the therapeutic equivalence of
these agents. The detailed experimental protocols of pivotal studies such as NOR-SWITCH,
PLANETRA, and PLANETAS offer valuable insights into the design and execution of biosimilar
comparability studies. The continued monitoring of long-term outcomes in real-world settings
will further solidify the role of infliximab biosimilars in the management of autoimmune
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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